Cas no 143426-59-9 (3-(1H-imidazol-1-yl)methylbenzonitrile)
3-(1H-imidazol-1-yl)methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-imidazol-1-ylmethyl)-Benzonitrile
- 1-(3-CYANOBENZYL)-1H-IMIDAZOLE
- 3-(imidazol-1-ylmethyl)benzonitrile
- 3-(1H-imidazol-1-ylmethyl)benzonitrile
- AC1Q4R2I
- CHEBI:370583
- CHEMBL163922
- CTK4C3645
- 3-(1H-imidazol-1-yl)methylbenzonitrile
- DTXSID00640763
- Z203973870
- MFCD06796183
- SCHEMBL24732609
- 143426-59-9
- BDBM50307213
- 3-((1H-imidazol-1-yl)methyl)benzonitrile
- 1-(3-Cyanobenzyl)imidazole
- AS-44284
- 3-[(1H-Imidazol-1-yl)methyl]benzonitrile
- 3-Imidazol-1-ylmethyl-benzonitrile
- AKOS000170204
- EN300-31840
-
- MDL: MFCD06796183
- Inchi: 1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2
- InChI Key: BTCQQQUDIZILEJ-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)CC1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 183.07977
- Monoisotopic Mass: 183.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.61
3-(1H-imidazol-1-yl)methylbenzonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(1H-imidazol-1-yl)methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033972-5g |
1-(3-Cyanobenzyl)imidazole |
143426-59-9 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 033972-25g |
1-(3-Cyanobenzyl)imidazole |
143426-59-9 | 97% | 25g |
£2410.00 | 2022-03-01 | |
| Chemenu | CM314713-5g |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 5g |
$449 | 2021-08-18 | |
| Fluorochem | 033972-1g |
1-(3-Cyanobenzyl)imidazole |
143426-59-9 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Ambeed | A623083-1g |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95+% | 1g |
$164.0 | 2024-04-23 | |
| A2B Chem LLC | AD19922-50mg |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 50mg |
$233.00 | 2024-04-20 | |
| A2B Chem LLC | AD19922-100mg |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 100mg |
$330.00 | 2024-04-20 | |
| A2B Chem LLC | AD19922-250mg |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 250mg |
$457.00 | 2024-04-20 | |
| A2B Chem LLC | AD19922-500mg |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 500mg |
$700.00 | 2024-04-20 | |
| A2B Chem LLC | AD19922-1g |
3-((1H-Imidazol-1-yl)methyl)benzonitrile |
143426-59-9 | 95% | 1g |
$886.00 | 2024-04-20 |
3-(1H-imidazol-1-yl)methylbenzonitrile Suppliers
3-(1H-imidazol-1-yl)methylbenzonitrile Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(1H-imidazol-1-yl)methylbenzonitrile
Comprehensive Overview of 3-(1H-imidazol-1-yl)methylbenzonitrile (CAS No. 143426-59-9): Properties, Applications, and Industry Insights
3-(1H-imidazol-1-yl)methylbenzonitrile (CAS 143426-59-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrile-substituted imidazole derivative features a benzyl-imidazole scaffold, which is increasingly studied for its potential in drug discovery and material science. The compound's imidazole ring and benzonitrile moiety contribute to its versatile reactivity, making it valuable for heterocyclic synthesis and medicinal chemistry applications.
Recent trends in AI-driven drug discovery have highlighted compounds like 3-(1H-imidazol-1-yl)methylbenzonitrile as building blocks for kinase inhibitors and GPCR-targeted therapeutics. Researchers are particularly interested in its potential role in developing small molecule modulators for inflammatory diseases, with computational studies suggesting favorable ADME properties. The compound's logP value (estimated 2.1-2.5) and hydrogen bond acceptor/donor count align with Lipinski's Rule of Five, enhancing its pharmaceutical relevance.
In material science, the π-conjugated system of 3-(1H-imidazol-1-yl)methylbenzonitrile shows promise for organic electronic applications. Its molecular structure allows for potential use in OLED materials or conductive polymers, particularly when modified with additional functional groups. The nitrile group offers sites for further chemical modifications, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.
Synthetic approaches to 143426-59-9 typically involve N-alkylation reactions between imidazole and appropriately substituted benzyl halides, followed by cyanation steps. Recent advances in flow chemistry and catalytic processes have improved the yield and purity of such compounds. Analytical characterization commonly employs HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm the structure and purity of the final product.
From a commercial perspective, 3-(1H-imidazol-1-yl)methylbenzonitrile serves as a valuable pharmaceutical intermediate with growing demand in contract research organizations. Market analysis indicates increasing interest from companies developing targeted cancer therapies and neurodegenerative disease treatments. The compound's patent landscape shows activity in PCT applications related to JAK/STAT pathway inhibitors and immunomodulators.
Environmental and safety profiles of CAS 143426-59-9 are carefully evaluated in industrial applications. While not classified as hazardous under current regulations, proper handling with PPE equipment is recommended during laboratory use. The compound demonstrates good stability under standard storage conditions (2-8°C in inert atmosphere), though it may show sensitivity to UV degradation over extended periods.
Future research directions for 3-(1H-imidazol-1-yl)methylbenzonitrile derivatives include exploration in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The emergence of cryo-EM structural biology techniques may reveal new binding modes for imidazole-containing compounds, potentially unlocking novel therapeutic applications. Continuous optimization of green chemistry synthesis routes remains a priority for sustainable production.
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